molecular formula C9H10N4O B1303142 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde CAS No. 453557-49-8

2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1303142
CAS No.: 453557-49-8
M. Wt: 190.2 g/mol
InChI Key: PXZWZLYLNTZEBR-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a triazole moiety

Scientific Research Applications

2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with a triazole derivative under specific conditions. One common method includes the use of a formylation reaction where the pyrrole ring is functionalized with a formyl group at the 3-position. The reaction conditions often involve the use of reagents such as Vilsmeier-Haack reagent or other formylating agents in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the triazole ring, which may reduce its biological activity.

    1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde: Lacks the methyl groups, which can affect its chemical reactivity and physical properties.

Uniqueness

2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the triazole and pyrrole rings, which confer distinct chemical and biological properties. The methyl groups enhance its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-3-9(4-14)8(2)13(7)12-5-10-11-6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWZLYLNTZEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1N2C=NN=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377278
Record name 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-49-8
Record name 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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